2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester
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Overview
Description
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling . This compound is characterized by the presence of a pyridazinone ring and a pyridine ring, both of which are functionalized with boronic acid and pinacol ester groups, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester typically involves the formation of the boronic ester through the reaction of pyridine-4-boronic acid with pinacol in the presence of a suitable catalyst . The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester to its corresponding alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like THF or DCM. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the major products are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester involves its ability to form stable complexes with various metal catalysts, particularly palladium. This interaction facilitates the formation of new carbon-carbon bonds through processes such as oxidative addition and transmetalation . The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the metal catalyst, which undergoes various oxidation states and coordination changes during the reaction .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-4-boronic acid pinacol ester
- N-Cbz-3,6-Dihydro-2H-pyridine-4-boronic acid pinacol ester
- Piperidine-4-boronic acid pinacol ester
Uniqueness
2-[Pyridazin-3(2H)-one]pyridine-4-boronic acid pinacol ester is unique due to the presence of both pyridazinone and pyridine rings, which provide additional functionalization options and reactivity compared to other boronic esters. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BN3O3/c1-14(2)15(3,4)22-16(21-14)11-7-9-17-12(10-11)19-13(20)6-5-8-18-19/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDVAUOSWCKUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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